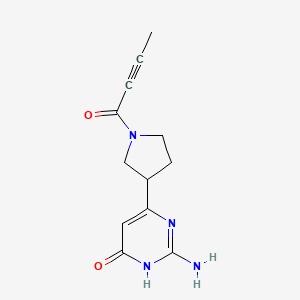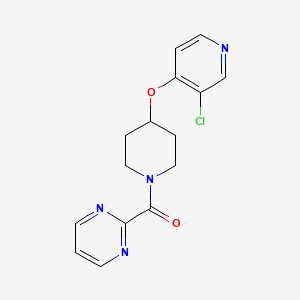
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone is an organic compound that incorporates various functional groups, including pyridine, piperidine, pyrimidine, and a methanone moiety. The combination of these structures provides the compound with distinct physicochemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Step: : Synthesis begins with the preparation of (3-chloropyridin-4-yl)oxy intermediate by reacting 3-chloropyridine with an appropriate piperidine derivative.
Coupling Reaction: : This intermediate is then coupled with a piperidine compound to form the core structure.
Final Assembly: : The pyrimidin-2-yl group is introduced in the final step through a reaction with a suitable pyrimidinyl derivative under controlled conditions.
Industrial Production Methods: The industrial synthesis follows similar steps but is optimized for large-scale production with considerations for cost, yield, and purity. This might involve the use of continuous flow reactors and advanced purification techniques like high-pressure liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: : Reduction reactions are feasible, especially targeting the carbonyl group in the methanone moiety.
Substitution: : Substitution reactions can occur at the pyridine and pyrimidine rings.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed: Depending on the reaction type, the major products include various oxidized or reduced forms, halogenated derivatives, and other substituted compounds retaining the core structure.
Scientific Research Applications
Chemistry: The compound serves as a key intermediate in synthetic organic chemistry, providing a scaffold for further functionalization and study of novel derivatives.
Biology: In biological research, it is explored for its potential interactions with cellular pathways and enzymes, making it a candidate for studying biochemical mechanisms.
Medicine: Potential pharmacological applications include investigation as a lead compound in drug discovery, particularly for its probable binding affinity to specific targets.
Industry: Industrially, it could be employed in the synthesis of advanced materials or as a starting material for complex organic syntheses.
Mechanism of Action
Effects: The precise mechanism involves the binding of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone to specific molecular targets, potentially influencing biochemical pathways.
Molecular Targets and Pathways: Typical pathways include those mediated by the compound's interaction with enzymes or receptors that recognize its structural motifs. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds:
(3-Chloropyridin-4-yl)oxy derivatives: : These share the pyridine and chloropyridine moieties but vary in other substituents.
Piperidinyl methanones: : These contain the piperidine and methanone groups, differing in additional functional groups.
Pyrimidin-2-yl compounds: : They possess the pyrimidine ring, often used in pharmaceuticals and agrochemicals.
Uniqueness: The unique combination of pyridine, piperidine, pyrimidine, and methanone groups in (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone provides it with distinct properties that set it apart from other compounds. This uniqueness lies in its potential reactivity and versatility in scientific research.
Properties
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-pyrimidin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c16-12-10-17-7-2-13(12)22-11-3-8-20(9-4-11)15(21)14-18-5-1-6-19-14/h1-2,5-7,10-11H,3-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVOVMCRBNYWOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
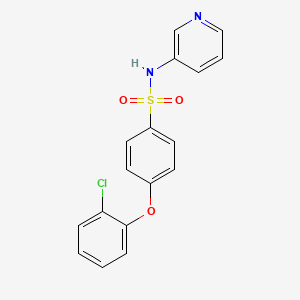
![6-cyclopropyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2949134.png)
![(E)-2-(2,4-dichlorophenoxy)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2949135.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2949136.png)
![[2-[(4-Chlorobenzyl)sulfanyl]-6-(4-chlorophenoxy)-4-pyrimidinyl]methyl methyl ether](/img/structure/B2949138.png)
![3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidine](/img/structure/B2949140.png)
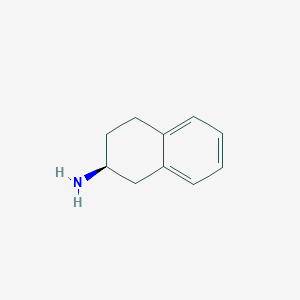

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(thiazol-4-yl)methanone](/img/structure/B2949143.png)
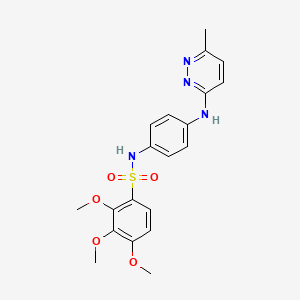
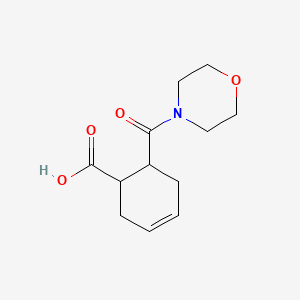
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2949148.png)
